Climarapro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Climarapro is a transdermal system that contains two active ingredients: estradiol and levonorgestrel. It is primarily used in hormone replacement therapy for postmenopausal women to alleviate symptoms such as hot flashes and to prevent osteoporosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Estradiol and levonorgestrel are synthesized through complex chemical processes. Estradiol is typically synthesized from cholesterol through a series of reactions involving oxidation and reduction steps. Levonorgestrel is synthesized from norethindrone through a series of chemical reactions including hydrogenation and acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the formulation of estradiol and levonorgestrel into a transdermal patch. The patch is designed to release the hormones at a controlled rate over a period of time. The production process includes the preparation of an adhesive matrix containing the active ingredients, followed by the application of a protective liner and packaging .
Analyse Des Réactions Chimiques
Types of Reactions
Climarapro undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone.
Reduction: Levonorgestrel can undergo reduction reactions to form different metabolites.
Substitution: Both estradiol and levonorgestrel can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and solvents.
Major Products Formed
Oxidation of Estradiol: Estrone
Reduction of Levonorgestrel: Various metabolites depending on the specific conditions.
Applications De Recherche Scientifique
Climarapro has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study hormone release mechanisms in transdermal systems.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Extensively studied for its efficacy in treating menopausal symptoms and preventing osteoporosis.
Industry: Used in the development of advanced drug delivery systems.
Mécanisme D'action
Climarapro exerts its effects through the actions of estradiol and levonorgestrel:
Estradiol: Binds to estrogen receptors in various tissues, modulating the expression of genes involved in the regulation of the menstrual cycle and reproductive system.
Levonorgestrel: Inhibits gonadotropin production, preventing ovulation and altering the endometrium to prevent pregnancy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: Used in various hormone replacement therapies.
Premarin: A conjugated estrogen used for similar indications.
CombiPatch: Contains estradiol and norethindrone, used for hormone replacement therapy
Uniqueness
This compound is unique in its combination of estradiol and levonorgestrel in a transdermal patch, providing a convenient once-weekly application. This combination offers both estrogenic and progestogenic effects, making it effective for a broader range of symptoms compared to other hormone replacement therapies .
Propriétés
Formule moléculaire |
C39H52O4 |
---|---|
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H28O2.C18H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13,16-19,23H,3,5-12H2,1H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t16-,17+,18+,19-,20-,21-;14-,15-,16+,17+,18+/m01/s1 |
Clé InChI |
RQFMPXMLRRPOJH-ORADRBJOSA-N |
SMILES isomérique |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.